

# Comparative Analysis of 5-MCA-NAT Cross-Reactivity with Melatonin Receptors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-MCA-NAT

Cat. No.: B017093

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **5-MCA-NAT**'s Interaction with Melatonin Receptor Subtypes

This guide provides a comprehensive analysis of the cross-reactivity of 5-methoxycarbonylamino-N-acetyltryptamine (**5-MCA-NAT**) with the high-affinity melatonin receptors, MT1 and MT2. **5-MCA-NAT** is widely recognized as a putative selective agonist for the MT3 receptor, which has been identified as the enzyme quinone reductase 2 (QR2). However, understanding its interaction with the classical MT1 and MT2 receptors is crucial for a complete pharmacological characterization and for assessing its potential for off-target effects. This guide synthesizes available quantitative data, details the experimental methodologies used for receptor characterization, and illustrates the key signaling pathways involved.

## Quantitative Comparison of Receptor Activity

While direct, peer-reviewed binding affinity data ( $K_i$  values) for **5-MCA-NAT** at human MT1 and MT2 receptors are not readily available in the public domain, functional activity data provides valuable insight into its cross-reactivity. The following table summarizes the functional potency of **5-MCA-NAT** in comparison to the endogenous ligand, melatonin.

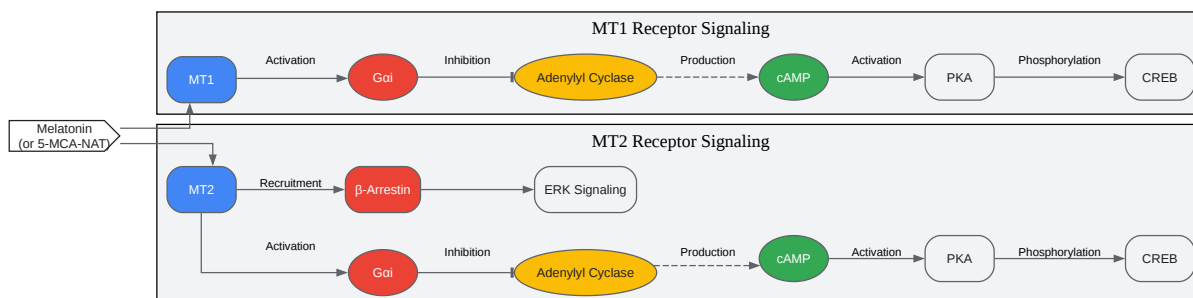
Compound	Receptor	Assay Type	Parameter	Value (nM)
5-MCA-NAT	Human MT1	cAMP Inhibition	EC50	440
Human MT2	cAMP Inhibition	EC50	98	
Melatonin	Human MT1	cAMP Inhibition	EC50	~0.1-1
Human MT2	cAMP Inhibition	EC50	~0.1-1	

Data for **5-MCA-NAT** is sourced from a commercial supplier and should be considered as indicative. Data for melatonin represents a typical range found in the literature.

The data indicates that **5-MCA-NAT** acts as a partial agonist at both MT1 and MT2 receptors, with an approximate 4.5-fold higher potency for the MT2 receptor over the MT1 receptor in functional cAMP assays. It is important to note that the potency of **5-MCA-NAT** at both MT1 and MT2 receptors is significantly lower than that of the endogenous ligand, melatonin.

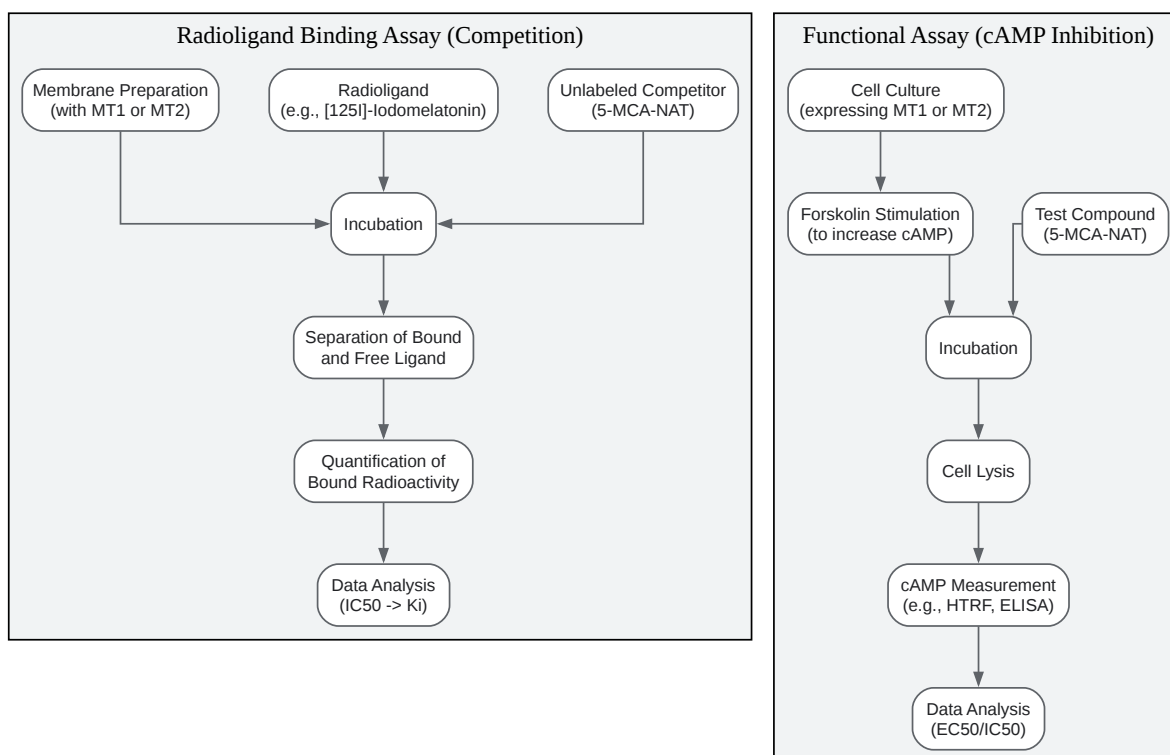
## Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, it is essential to visualize the signaling pathways of the MT1 and MT2 receptors and the workflow of the assays used to determine ligand activity.



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### Canonical signaling pathways for MT1 and MT2 receptors.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)